N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]acetamide
Description
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]acetamide is a heterocyclic compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a thiazole ring, which is known for its diverse biological activities, and a thiophene ring, which contributes to its unique chemical properties.
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2OS2/c1-5(13)11-9-12-6(4-14-9)7-2-3-8(10)15-7/h2-4H,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZSMBQLIMELTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]acetamide typically involves the condensation of 2-bromo-1-(5-chlorothiophen-2-yl)ethan-1-one with thiourea to form the thiazole ring . This intermediate is then acylated with acetic anhydride to yield the final product. The reaction conditions often require a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiazole compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown promise as an antimicrobial and antifungal agent.
Medicine: Research indicates potential anticancer properties, particularly against breast cancer cell lines.
Industry: The compound is explored for its use in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial lipid biosynthesis . In cancer research, the compound has been shown to induce apoptosis in cancer cells by interacting with cellular pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer properties.
4-(4-chlorothiophen-2-yl)thiazol-2-amine: Studied for its anti-inflammatory and analgesic effects.
Uniqueness
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]acetamide stands out due to its unique combination of a thiazole and thiophene ring, which imparts distinct chemical and biological properties
Biological Activity
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
Molecular Formula : C9H7ClN2OS2
Molecular Weight : 258.8 g/mol
IUPAC Name : this compound
CAS Number : 391225-31-3
The compound features a thiazole ring, which is known for its biological significance, and a chlorothiophene moiety that may contribute to its pharmacological properties.
The mechanism by which this compound exerts its biological effects primarily involves enzyme inhibition. It is believed to interact with specific molecular targets by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the compound's observed biological effects.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In particular, this compound has shown moderate activity against several strains of bacteria and fungi. A study highlighted that compounds with similar structures demonstrated effectiveness against gram-positive organisms .
Anticancer Potential
Thiazole derivatives have been investigated for their anticancer properties. The biological activity of this compound suggests potential efficacy in inhibiting cancer cell proliferation. Preliminary studies indicate that this compound may induce apoptosis in cancer cells through the modulation of various signaling pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of thiazole compounds has also been explored. This compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity could be beneficial in treating inflammatory diseases .
Study 1: Antimicrobial Screening
In a comparative study on the biological activity of thiazole derivatives, this compound was tested against various microbial strains. The results indicated that this compound displayed moderate inhibitory effects on gram-positive bacteria, supporting its potential use as an antimicrobial agent .
Study 2: Anticancer Evaluation
A recent investigation evaluated the anticancer properties of this compound using cell lines derived from different cancers. The findings revealed that the compound significantly reduced cell viability in a dose-dependent manner, suggesting it may serve as a lead compound for further development in cancer therapeutics .
Data Table: Summary of Biological Activities
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